2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one
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Overview
Description
2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one is a synthetic organic compound characterized by the presence of bromine, fluorine, and thiophene groups. This compound is notable for its unique structural features, which include a trifluoromethyl group and a thiophene ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one typically involves the reaction of 2-thiophenecarboxaldehyde with bromotrifluoroacetone under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives, such as amines or thiols.
Scientific Research Applications
2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structural features make it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3,3,3-trifluoro-1-propene
- 4,4,4-Trifluoro-3,3-dihydroxy-1-thiophene-2-yl-butane-1-one
- 2-thenoyltrifluoroacetone
Uniqueness
2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one stands out due to its combination of bromine, trifluoromethyl, and thiophene groups. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-bromo-4,4,4-trifluoro-3,3-dihydroxy-1-thiophen-2-ylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O3S/c9-6(7(14,15)8(10,11)12)5(13)4-2-1-3-16-4/h1-3,6,14-15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOPGDFDXPPWFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(C(C(F)(F)F)(O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381617 |
Source
|
Record name | 2-bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182131-50-6 |
Source
|
Record name | 2-bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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